Cas no 2680769-72-4 (2-methoxy-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid)

2-Methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid is a specialized organic compound featuring a trifluoroacetyl-protected azetidine ring and a methoxy-substituted acetic acid moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals and agrochemicals. The trifluoroacetyl group enhances electrophilicity, facilitating nucleophilic substitutions, while the azetidine ring contributes to conformational rigidity, advantageous in drug design. The carboxylic acid functionality allows for further derivatization, enabling coupling reactions or salt formation. Its stability under a range of conditions and compatibility with common reagents make it a versatile building block for constructing complex heterocyclic frameworks. Suitable for controlled environments, it requires handling with appropriate safety precautions.
2-methoxy-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid structure
2680769-72-4 structure
Product name:2-methoxy-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid
CAS No:2680769-72-4
MF:C8H10F3NO4
MW:241.164513111115
CID:5649827
PubChem ID:165937146

2-methoxy-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2680769-72-4
    • EN300-28277051
    • 2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid
    • 2-methoxy-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid
    • Inchi: 1S/C8H10F3NO4/c1-16-5(6(13)14)4-2-12(3-4)7(15)8(9,10)11/h4-5H,2-3H2,1H3,(H,13,14)
    • InChI Key: BPYDRQXRPGFPFJ-UHFFFAOYSA-N
    • SMILES: FC(C(N1CC(C(C(=O)O)OC)C1)=O)(F)F

Computed Properties

  • Exact Mass: 241.05619229g/mol
  • Monoisotopic Mass: 241.05619229g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 66.8Ų

2-methoxy-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28277051-0.05g
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid
2680769-72-4 95.0%
0.05g
$948.0 2025-03-19
Enamine
EN300-28277051-2.5g
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid
2680769-72-4 95.0%
2.5g
$2211.0 2025-03-19
Enamine
EN300-28277051-0.5g
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid
2680769-72-4 95.0%
0.5g
$1084.0 2025-03-19
Enamine
EN300-28277051-1.0g
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid
2680769-72-4 95.0%
1.0g
$1129.0 2025-03-19
Enamine
EN300-28277051-0.25g
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid
2680769-72-4 95.0%
0.25g
$1038.0 2025-03-19
Enamine
EN300-28277051-1g
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid
2680769-72-4
1g
$1129.0 2023-09-09
Enamine
EN300-28277051-10.0g
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid
2680769-72-4 95.0%
10.0g
$4852.0 2025-03-19
Enamine
EN300-28277051-5.0g
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid
2680769-72-4 95.0%
5.0g
$3273.0 2025-03-19
Enamine
EN300-28277051-0.1g
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid
2680769-72-4 95.0%
0.1g
$993.0 2025-03-19
Enamine
EN300-28277051-5g
2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid
2680769-72-4
5g
$3273.0 2023-09-09

Additional information on 2-methoxy-2-1-(trifluoroacetyl)azetidin-3-ylacetic acid

Comprehensive Overview of 2-Methoxy-2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic Acid (CAS No. 2680769-72-4)

2-Methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid (CAS No. 2680769-72-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the class of azetidine derivatives, which are increasingly explored for their bioactivity and versatility in drug design. The presence of both methoxy and trifluoroacetyl groups in its structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The compound's CAS number 2680769-72-4 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions. Its systematic name, 2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid, reflects its molecular architecture, combining an azetidine ring with acetic acid and trifluoroacetyl functionalities. This combination is particularly intriguing for medicinal chemists, as it offers opportunities for hydrogen bonding and electrophilic interactions, which are pivotal in drug-receptor binding.

In recent years, the demand for azetidine-based compounds has surged, driven by their role in developing small-molecule therapeutics targeting metabolic disorders and inflammatory diseases. Searches for "azetidine derivatives in drug discovery" and "trifluoroacetyl group applications" have spiked on academic databases, highlighting the growing interest in this chemical space. 2-Methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid is frequently cited in patents related to protease inhibitors and enzyme modulators, underscoring its relevance in modern pharmacology.

From a synthetic perspective, the compound's carboxylic acid moiety allows for further derivatization, enabling the creation of esters, amides, or other conjugates. This flexibility aligns with the industry's focus on "tailored intermediates for combinatorial chemistry," a trending topic in organic synthesis forums. Additionally, the trifluoroacetyl group's electron-withdrawing properties can influence the compound's lipophilicity and metabolic stability, key factors in optimizing drug candidates.

Environmental and safety considerations are also paramount when handling 2-methoxy-2-[1-(trifluoroacetyl)azetidin-3-yl]acetic acid. While not classified as hazardous under standard regulations, proper storage conditions (e.g., anhydrous environments, inert atmospheres) are recommended to preserve its integrity. Researchers often search for "stability of azetidine carboxylic acids" or "handling fluorinated compounds," reflecting practical concerns in laboratory settings.

In conclusion, CAS No. 2680769-72-4 represents a compelling case study in the intersection of structural complexity and functional utility. Its applications span from pharmaceutical intermediates to agrochemical precursors, with ongoing studies exploring its potential in bioconjugation and material science. As the scientific community continues to prioritize sustainable synthesis and green chemistry, compounds like this will remain at the forefront of innovation.

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